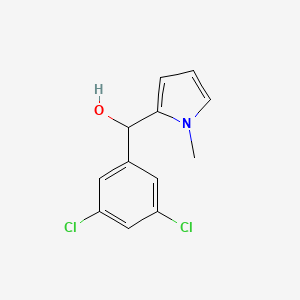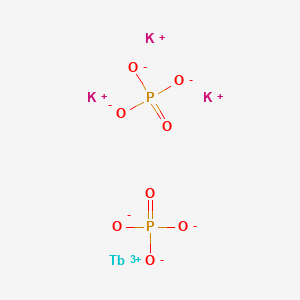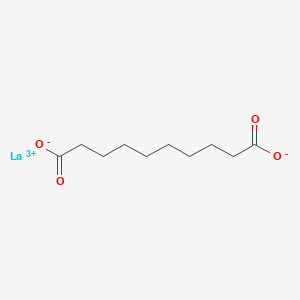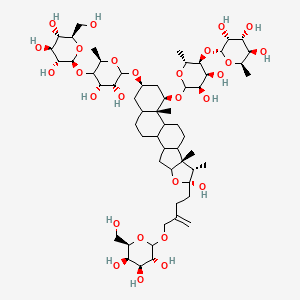
8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one is a heterocyclic compound with a purine base structure This compound is characterized by the presence of a hydroxyethylsulfanyl group at the 8th position and a methyl group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one typically involves the reaction of purine derivatives with 2-mercaptoethanol. The reaction is catalyzed by acids or bases, depending on the desired reaction conditions. For instance, the reaction can be carried out in the presence of trimethylchlorosilane to facilitate the formation of the hydroxyethylsulfanyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hydroxyethylsulfanyl group.
Substitution: The hydroxyethylsulfanyl group can be substituted with other functional groups using electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine, iodine, and mercury(II) chloride are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehydroxylated products.
Substitution: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one involves its interaction with specific molecular targets. The hydroxyethylsulfanyl group can form hydrogen bonds with target molecules, enhancing its binding affinity. This compound may also inhibit specific enzymes or interfere with nucleic acid synthesis, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
8-(2-Methylprop-2-enylsulfanyl)quinoline: Similar in structure but with a quinoline base.
2-(2-Hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole: Contains a hydroxyethylsulfanyl group but with an imidazole base.
4-[Bis(2-hydroxyethylsulfanyl)methyl]pyrazoles: Similar functional groups but with a pyrazole base.
Uniqueness
8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one is unique due to its purine base structure, which is a key component of nucleic acids. This makes it particularly interesting for research in genetics and molecular biology.
Propiedades
Número CAS |
6278-98-4 |
|---|---|
Fórmula molecular |
C8H10N4O2S |
Peso molecular |
226.26 g/mol |
Nombre IUPAC |
8-(2-hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C8H10N4O2S/c1-4-9-6-5(7(14)10-4)11-8(12-6)15-3-2-13/h13H,2-3H2,1H3,(H2,9,10,11,12,14) |
Clave InChI |
UFOHBUIUBZVDKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=O)N1)NC(=N2)SCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


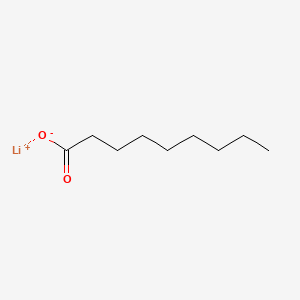

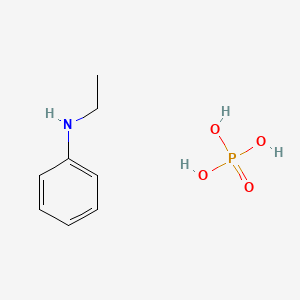
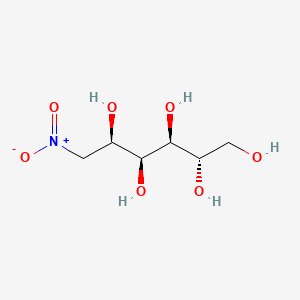
![5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12645086.png)


